5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound with the CAS Number: 35220-26-9 . It has a molecular weight of 161.16 and its IUPAC name is 5-aminoimidazo[1,2-a]pyridine-3-carbaldehyde . The compound is a solid and should be stored in a dark place, under an inert atmosphere, at 2-8°C .
Molecular Structure Analysis
The InChI code for 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde is 1S/C8H7N3O/c9-7-2-1-3-8-10-4-6(5-12)11(7)8/h1-5H,9H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde is a solid with a melting point of 158-160°C . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
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Chemical Synthesis
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Pharmaceutical Research
- Application : Imidazo[1,2-a]pyridines, a class of compounds to which 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde belongs, have shown promising bioactivity in pharmaceutical research .
- Method of Application : These compounds have been used in the development of various drugs, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis medications .
- Results or Outcomes : Some synthetic drugs containing the imidazo[1,2-a]pyridine unit have been commercialized, such as the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprinone .
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Materials Science
- Chemodivergent Synthesis
- Application : This compound has been used in chemodivergent synthesis .
- Method of Application : It has been used in the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . The specific methods of application or experimental procedures would depend on the particular synthesis being performed.
- Results or Outcomes : N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .
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Microwave Assisted Synthesis
- Application : This compound has been used in microwave-assisted synthesis .
- Method of Application : A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .
- Results or Outcomes : The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
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Optoelectronic Devices
- Application : Imidazo[1,2-a]pyridines, a class of compounds to which 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde belongs, have potential applications in optoelectronic devices .
- Results or Outcomes : The outcomes would also depend on the specific area of optoelectronics. The compounds could potentially be used in the development of new optoelectronic devices with unique properties .
Safety And Hazards
properties
IUPAC Name |
5-aminoimidazo[1,2-a]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7-2-1-3-8-10-4-6(5-12)11(7)8/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLBOJCLFBZXDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303834 | |
Record name | 5-aminoimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde | |
CAS RN |
35220-26-9 | |
Record name | 5-Aminoimidazo[1,2-a]pyridine-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35220-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 162500 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035220269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 35220-26-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162500 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-aminoimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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